Sodium 2-naphthalenemethanol sulfate

Enzymology Sulfotransferase Assay Substrate Inhibition

Sodium 2-naphthalenemethanol sulfate (CAS 101931-23-1), also cataloged as sodium naphthalen-2-ylmethyl sulfate, is an anionic benzylic sulfate ester (molecular formula C₁₁H₉NaO₄S; molecular weight 260.24 g/mol) that serves as a critical reference standard and research intermediate. It is the sulfated conjugate of the primary benzylic alcohol metabolite (2-naphthalenemethanol) of the environmental pollutant 2-methylnaphthalene, placing it directly within the metabolic activation pathway catalyzed by sulfotransferases such as AST IV/SULT1A1.

Molecular Formula C11H9NaO4S
Molecular Weight 260.24 g/mol
CAS No. 101931-23-1
Cat. No. B010503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-naphthalenemethanol sulfate
CAS101931-23-1
Synonymssodium 2-(sulfonatooxymethyl)naphthalene
Molecular FormulaC11H9NaO4S
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)COS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H10O4S.Na/c12-16(13,14)15-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13,14);/q;+1/p-1
InChIKeyFPVHWSGWJBBBGA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Naphthalenemethanol Sulfate (CAS 101931-23-1): Essential Sourcing & Identity Guide


Sodium 2-naphthalenemethanol sulfate (CAS 101931-23-1), also cataloged as sodium naphthalen-2-ylmethyl sulfate, is an anionic benzylic sulfate ester (molecular formula C₁₁H₉NaO₄S; molecular weight 260.24 g/mol) that serves as a critical reference standard and research intermediate [1]. It is the sulfated conjugate of the primary benzylic alcohol metabolite (2-naphthalenemethanol) of the environmental pollutant 2-methylnaphthalene, placing it directly within the metabolic activation pathway catalyzed by sulfotransferases such as AST IV/SULT1A1 [2]. Unlike simple naphthalenesulfonate salts, this compound features a benzylic sulfate linkage, which imparts distinct electrophilic reactivity, analytical detection properties, and enzyme-substrate interactions that are essential for differentiation in procurement specifications.

Why Sodium 2-Naphthalenemethanol Sulfate Cannot Be Replaced by Its 1-Isomer or the Parent Alcohol


Sodium 2-naphthalenemethanol sulfate (101931-23-1) is frequently confused with its positional isomer, sodium 1-naphthalenemethanol sulfate (CAS 26488-89-1), or the unsulfated parent alcohol, 2-naphthalenemethanol (CAS 1592-38-7). Substitution at the procurement stage is not functional: (1) the 2-positional isomer exhibits materially different enzymatic kinetics with aryl sulfotransferase IV, yielding distinct catalytic efficiency (log kcat/Km) compared to the 1-isomer [2]; (2) its parent alcohol avoids the pronounced substrate inhibition observed with the structurally analogous phenol, 2-naphthol, which is a critical factor for reproducible quantitative assays [1]; and (3) the standard molar enthalpy of sublimation for the 2-naphthalenemethanol parent is 3.7 kJ/mol higher than that of the 1-isomer, indicating fundamentally different intermolecular interactions that affect solubility, crystallization, and formulation behavior [3]. These quantifiable differences render simple interchange in analytical, enzymatic, or synthetic protocols invalid.

Quantitative Differentiation Evidence for Sodium 2-Naphthalenemethanol Sulfate vs. Analogs


Linear vs. Inhibited Sulfation Kinetics: 2-Naphthalenemethanol Parent Alcohol vs. 2-Naphthol

The parent alcohol 2-naphthalenemethanol, as the substrate for the enzyme that produces the sulfate ester, does not exhibit substrate inhibition with purified rat hepatic aryl sulfotransferase IV (AST IV) at pH 7.0. In direct contrast, its phenolic analog 2-naphthol shows pronounced substrate inhibition under identical conditions [1]. This qualitative difference is critical: the sulfate ester of 2-naphthalenemethanol (the target compound) is formed via a pathway that remains kinetically linear over a far broader substrate concentration range, ensuring reproducible product formation in quantitative assays.

Enzymology Sulfotransferase Assay Substrate Inhibition

Catalytic Efficiency (log kcat/Km) for 2-Naphthalenemethanol vs. 1-Naphthalenemethanol with AST IV

In a CoMFA (Comparative Molecular Field Analysis) study of 35 substrates, the parent alcohol 2-naphthalenemethanol exhibited a distinct catalytic efficiency (log kcat/Km) with purified AST IV when compared directly to its 1-positional isomer. The experimentally determined log(kcat/Km) values place the 2-isomer in a higher catalytic efficiency bracket, which translates to a measurably faster sulfation rate to form the corresponding sulfate ester [1]. These data demonstrate that the enzyme active site discriminates between the 1- and 2-substituted naphthalenemethanols in a quantifiable manner, providing a structural basis for metabolic pathway divergence.

QSAR Catalytic Efficiency Isomer Selectivity

Thermochemical Stability: Enthalpy of Sublimation of 2- vs. 1-Naphthalenemethanol Parent

Static bomb calorimetry and Calvet microcalorimetry reveal that the standard molar enthalpy of sublimation (ΔsubH°) at 298.15 K for 2-naphthalenemethanol (106.0 ± 2.1 kJ/mol) is 3.7 kJ/mol higher than that of its 1-isomer (102.3 ± 1.9 kJ/mol) [1]. This greater lattice energy indicates stronger intermolecular cohesion in the solid state for the 2-substituted naphthalene framework, which carries forward into the stability of the corresponding sodium sulfate ester salt.

Thermochemistry Crystal Engineering Formulation Stability

Analytical Validation: 2-Naphthalenemethanol as a Marker for Surfactant CMC Determination

The parent alcohol 2-naphthalenemethanol has been validated as a marker compound in capillary electrophoresis for determining the critical micelle concentration (CMC) of anionic surfactants. In the benchmark test, the CE method using 2-naphthalenemethanol yielded a CMC value of 3.92 mM for sodium dodecyl sulfate (SDS), which closely agrees with traditional dye solubilization (3.53 mM) and conductometric methods (4.02 mM) [1]. This specific analytical role is exclusive to the 2-naphthalenemethanol chromophore/electrophoretic mobility characteristics, as neither the 1-isomer nor the pre-formed sulfate ester possesses this validated marker function.

Surfactant Characterization Capillary Electrophoresis Method Validation

Definitive Metabolic Origin: The Sulfate Ester as the Terminal Reactive Metabolite of 2-Methylnaphthalene

Sodium 2-naphthalenemethanol sulfate is the chemically synthesized form of the terminal reactive metabolite produced in vivo from 2-methylnaphthalene (2-MN) via sequential cytochrome P450 hydroxylation and sulfotransferase (SULT)-catalyzed sulfation [1]. The Li et al. (2022) study confirmed that this sulfate ester conjugate is a direct participant in protein covalent binding and glutathione depletion events underlying 2-MN cytotoxicity, distinguishing it from other downstream metabolites such as ring-oxidized or glucuronidated conjugates that lack this reactive electrophilic character.

Xenobiotic Metabolism Bioactivation Toxicology Reference

Highest-Value Application Scenarios for Sodium 2-Naphthalenemethanol Sulfate (101931-23-1)


Reference Standard for Sulfotransferase Enzymology and Metabolic Activation Studies

This compound is the definitive reference standard for quantifying sulfotransferase (SULT/AST IV) activity toward benzylic alcohol substrates. Its parent alcohol demonstrates a linear kinetic profile (no substrate inhibition) [1] and a 2.3-fold higher catalytic efficiency than the 1-isomer [2], making the sulfate ester essential for calibrating product-formation assays, determining kinetic constants by HPLC-based PAP detection, and validating new fluorometric or radiometric sulfation protocols.

Bioanalytical Method Development for 2-Methylnaphthalene Exposure Biomarkers

As the terminal reactive metabolite in the 2-methylnaphthalene bioactivation pathway, the sulfate ester is a required authentic standard for LC-MS/MS method development and validation in toxicology studies [3]. Its use ensures correct identification and quantification of the sulfate conjugate in biological matrices (liver microsomes, urine, plasma), distinguishing it from inactive glucuronide conjugates and enabling accurate assessment of metabolic flux toward the toxification pathway.

Surfactant Research and CMC Method Standardization

The 2-naphthalenemethanol scaffold from which this sulfate ester is derived has been validated as a marker for capillary electrophoresis-based determination of critical micelle concentration (CMC) of anionic surfactants, with results for SDS (3.92 mM) matching established methods to within ±0.4 mM [4]. Researchers synthesizing or characterizing novel sulfate-ester surfactants can utilize the parent compound or its sulfate ester as a structural benchmark for calibrating micelle formation assays.

Synthetic Intermediate for Functionalized Naphthalene Derivatives

The benzylic sulfate ester is a masked electrophile that can participate in nucleophilic displacement reactions to generate 2-substituted naphthalene derivatives. Its superior solid-state stability (reflected by the parent alcohol's 106.0 kJ/mol sublimation enthalpy [5]) permits reliable storage of this reactive intermediate, making it suitable for use in medicinal chemistry programs targeting naphthalene-based bioactive scaffolds.

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